

An In-depth Technical Guide to 7-Bromoisochroman: Chemical Properties and Structure

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Compound of Interest

Compound Name: *7-Bromoisochroman*

Cat. No.: *B172178*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **7-Bromoisochroman**. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

7-Bromoisochroman is a halogenated heterocyclic compound. The presence of the bromine atom and the isochroman scaffold makes it a valuable building block in medicinal chemistry and organic synthesis. Its key properties are summarized in the table below for easy reference and comparison.

Property	Value	Citation(s)
Molecular Formula	C ₉ H ₉ BrO	[1]
Molecular Weight	213.07 g/mol	[1]
CAS Number	149910-98-5	[1]
IUPAC Name	7-bromo-3,4-dihydro-1H-isochromene	
Melting Point	24-25 °C	
Boiling Point	279.4 ± 40.0 °C at 760 mmHg	
Appearance	Likely a low-melting solid or an oil	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated.	

Chemical Structure and Elucidation

The structure of **7-Bromoisochroman** consists of a benzene ring fused to a dihydropyran ring, with a bromine atom substituted at the 7-position of the bicyclic system.

Caption: Ball-and-stick model of **7-Bromoisochroman**.

Synthesis of **7-Bromoisochroman**

A plausible and efficient method for the synthesis of **7-Bromoisochroman** is the Oxa-Pictet-Spengler reaction.^{[2][3]} This reaction involves the acid-catalyzed cyclization of a β -phenylethanol derivative with an aldehyde or its equivalent.

Experimental Protocol: Synthesis via Oxa-Pictet-Spengler Reaction

This protocol outlines a general procedure for the synthesis of isochromans, which can be adapted for **7-Bromoisochroman** starting from 2-(4-bromophenyl)ethanol and a suitable formaldehyde equivalent.

Materials:

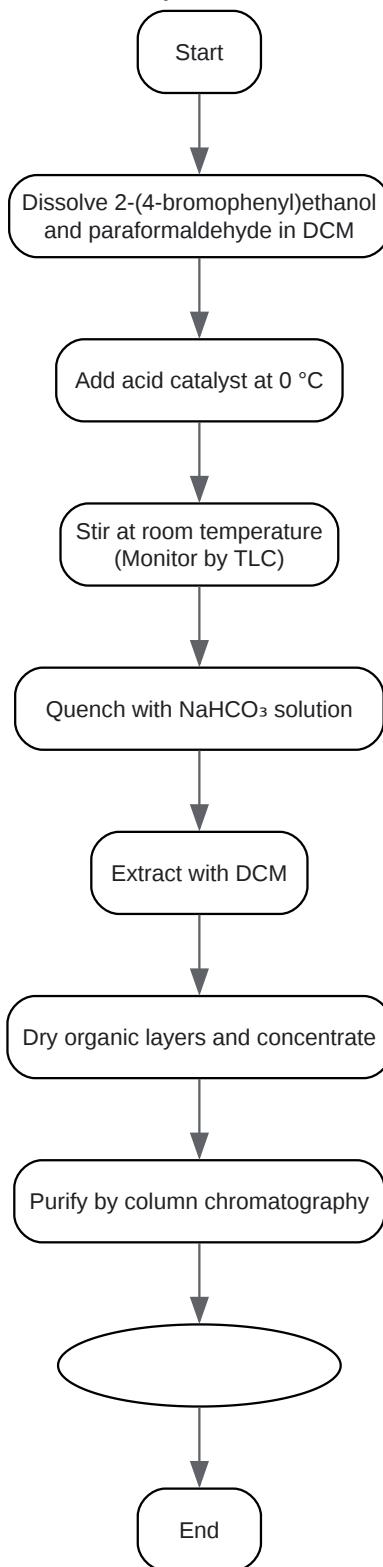
- 2-(4-Bromophenyl)ethanol
- Paraformaldehyde
- Trifluoroacetic acid (TFA) or another suitable acid catalyst
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Reaction Setup: To a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in dichloromethane, add paraformaldehyde (1.5 equivalents).
- Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (0.2 equivalents) dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **7-Bromoisochroman**.

Experimental Workflow: Synthesis of 7-Bromoisochroman

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Caption: General workflow for the synthesis of **7-Bromoisochroman**.

Analytical Characterization

The structural confirmation and purity assessment of **7-Bromoisochroman** are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen atom, and the two methylene groups of the dihydropyran ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns indicative of their substitution. The benzylic CH_2 group will likely be a singlet or a multiplet around δ 4.5-5.0 ppm, while the other two CH_2 groups will appear as triplets or multiplets in the upfield region (δ 2.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the dihydropyran ring will appear in the upfield region, with the benzylic carbon (C1) around δ 65-75 ppm and the other two carbons (C3 and C4) at approximately δ 25-35 ppm and δ 60-70 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of **7-Bromoisochroman** will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm^{-1})	Vibration	Intensity
3100-3000	Aromatic C-H stretch	Medium
2950-2850	Aliphatic C-H stretch	Medium
1600-1450	Aromatic C=C stretch	Medium
1250-1000	C-O-C (ether) stretch	Strong
800-600	C-Br stretch	Medium

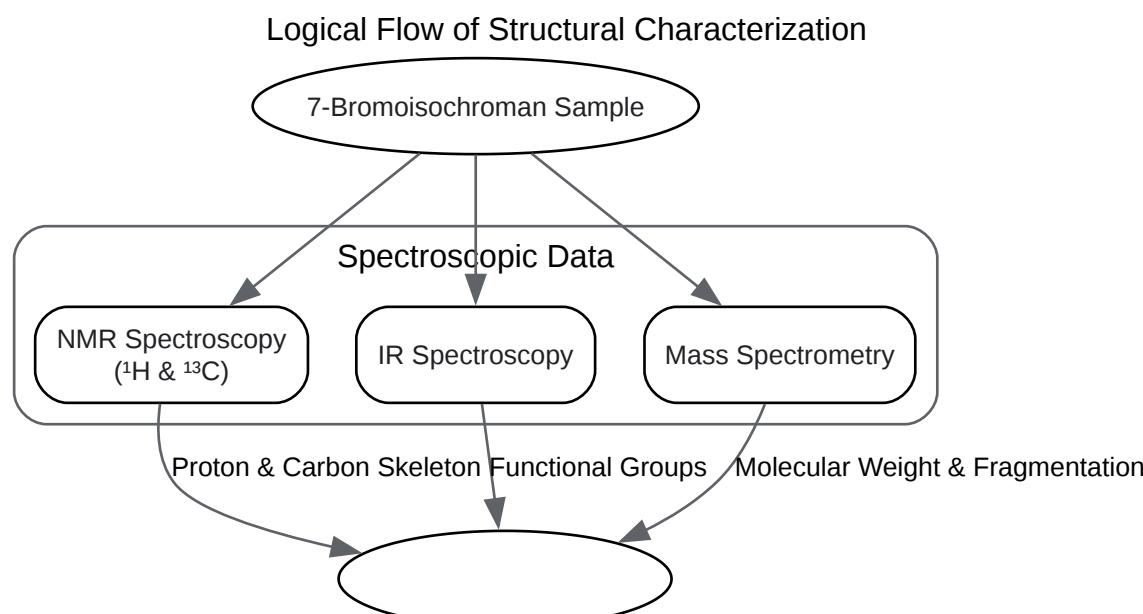
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **7-Bromoisochroman**.

Expected Fragmentation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M^+) and other bromine-containing fragments due to the presence of the two isotopes of bromine, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.[4][5] The molecular ion peak should appear at m/z 212 and 214. Common fragmentation pathways would involve the loss of a bromine atom, followed by rearrangements and further fragmentation of the isochroman ring.

Logical Relationships in Characterization

The analytical data obtained from various techniques are interconnected and provide a comprehensive structural confirmation of **7-Bromoisochroman**.



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Caption: Interrelation of analytical techniques for structural elucidation.

This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of **7-Bromoisochroman**. The detailed information and protocols are intended to support researchers and scientists in their endeavors in organic synthesis and drug discovery.

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